molecular formula C19H17N5S B2684183 1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207031-35-3

1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2684183
CAS No.: 1207031-35-3
M. Wt: 347.44
InChI Key: AXVIKOWDPJUHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a 4-phenyl-1,3-thiazol-2-yl moiety. Its synthesis likely involves cycloaddition between an appropriate azide and a nitrile precursor under catalytic conditions, analogous to methods described in and .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-12-8-9-15(10-13(12)2)24-18(20)17(22-23-24)19-21-16(11-25-19)14-6-4-3-5-7-14/h3-11H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVIKOWDPJUHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the thiazole and phenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl and thiazole groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, acids, or bases depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
    • A study reported that triazole-based compounds can act as inhibitors of protein kinases involved in cancer progression .
  • Antimicrobial Properties :
    • The thiazole moiety is known for its antimicrobial activity. Compounds containing both triazole and thiazole rings have demonstrated efficacy against a range of bacterial and fungal pathogens. This dual action can enhance their therapeutic profile in treating infections .
  • Antiviral Activity :
    • Triazole derivatives have been explored for their potential as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes or proteins .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of triazole and thiazole groups into polymer matrices can enhance their thermal stability and mechanical properties. These compounds are being investigated for use in developing high-performance materials suitable for various industrial applications .
  • Sensors and Electronics :
    • Due to their electronic properties, compounds like this compound are being studied for applications in organic electronics, including sensors and photovoltaic cells .

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines.
Antimicrobial EvaluationReported that compounds with thiazole rings showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Material PropertiesInvestigated the incorporation of triazole into polymer matrices leading to improved mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

  • Halogen-Substituted Derivatives: 1-(3-Chloro-4-Fluorophenyl)-4-[4-(3,4-Dimethylphenyl)-1,3-Thiazol-2-yl]-1H-1,2,3-Triazol-5-Amine (Mol. Formula: C₁₉H₁₅ClFN₅S) differs by chloro and fluoro groups at the 1-position phenyl, which increase electronegativity and may enhance cytotoxicity compared to the dimethylphenyl group . 4-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]-1-(3,4-Dimethylphenyl)-1H-1,2,3-Triazol-5-Amine (Mol.

Heterocyclic Core Modifications

  • Oxadiazole-Based Analogs: 1-(3,5-Dimethoxyphenyl)-4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (Mol. Formula: C₂₀H₁₈N₆O₃) replaces the thiazole with an oxadiazole, which is more electron-deficient. This could reduce metabolic stability but improve interactions with electron-rich biological targets . 4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)Phenyl]-1H-1,2,3-Triazol-5-Amine (Mol.

Hybrid Heterocyclic Systems

  • Benzo[d]Thiazole Derivatives: 4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine incorporates a fused benzo-thiazole ring. The nitro group at the 2-position phenyl may confer antiproliferative activity, as noted in and , but could also increase toxicity .
  • Pyrazole-Thiazole Hybrids :
    • 3-Methyl-1-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-1H-Pyrazol-5-Amine (Mol. Formula: C₁₄H₁₄N₄S) replaces the triazole with a pyrazole, altering the molecule's planarity and hydrogen-bonding capacity, which might affect kinase inhibition profiles .

Substituent Effects on Pharmacokinetics

  • Methoxy and Diethylamino Groups: 1-(4-(Diethylamino)Phenyl)-4-(3,4-Dimethoxyphenyl)-1H-1,2,3-Triazol-5-Amine (13b) (Mol. Formula: C₂₀H₂₂N₆O₂) includes polar substituents that improve solubility. The diethylamino group may enhance bioavailability compared to the dimethylphenyl group in the target compound .

Physicochemical Properties

Compound LogP Molecular Weight Hydrogen Bond Donors
Target Compound ~3.5 383.47 g/mol 1
F988-0956 (Cl/F-substituted) ~4.1 399.88 g/mol 1
Oxadiazole Analog () ~2.8 390.40 g/mol 2
Benzo-thiazole Analog () ~3.9 377.41 g/mol 1

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine (commonly referred to as DTPTA) has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anticonvulsant effects, supported by case studies and research findings.

Chemical Structure

DTPTA is characterized by its unique structure which includes a triazole ring fused with thiazole and phenyl moieties. The molecular formula is C17H16N4SC_{17}H_{16}N_4S, and its structure can be depicted as follows:

Structure C17H16N4S\text{Structure }\text{C}_{17}\text{H}_{16}\text{N}_4\text{S}

Anticancer Activity

Recent studies have highlighted the potential of DTPTA as an anticancer agent. For instance:

  • In vitro Studies : A study tested DTPTA against various cancer cell lines (e.g., A431 and Jurkat cells) using the MTT assay. The results indicated that DTPTA exhibited significant cytotoxicity with an IC50 value of approximately 1.61 µg/mL against A431 cells, demonstrating its potential as a chemotherapeutic agent .
Cell LineIC50 (µg/mL)Reference
A4311.61
Jurkat< 2.00

Antimicrobial Activity

DTPTA has also been evaluated for its antimicrobial properties:

  • Antitubercular Activity : In a study focusing on Mycobacterium tuberculosis (Mtb), DTPTA derivatives demonstrated selective inhibition against Mtb with IC50 values ranging from 2.03 µM to 7.05 µM. These compounds showed minimal toxicity towards non-tuberculous mycobacteria, indicating their specificity .
CompoundIC50 (µM)Target Organism
DTPTA2.03Mycobacterium tuberculosis
Control>128Non-tuberculous mycobacteria

Anticonvulsant Activity

The anticonvulsant potential of DTPTA has been explored using picrotoxin-induced convulsion models:

  • Experimental Findings : In animal models, DTPTA showed significant anticonvulsant activity by reducing the severity and duration of seizures, suggesting its potential utility in treating epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of DTPTA can be attributed to its structural components:

  • Thiazole Ring : The presence of the thiazole moiety is crucial for anticancer activity.
  • Dimethyl Substitution : The 3,4-dimethyl substitution on the phenyl ring enhances the compound's lipophilicity and biological efficacy.

Case Studies

Several case studies have documented the effects of DTPTA in various experimental settings:

  • Cytotoxicity in Cancer Cells : In a controlled laboratory setting, DTPTA was administered to cultured A431 cells, resulting in significant apoptosis as evidenced by flow cytometry analysis.
  • In Vivo Efficacy : Animal models treated with DTPTA exhibited reduced tumor growth compared to control groups, further supporting its potential as an effective anticancer drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.